molecular formula C14H16N4O5S B2609668 2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide CAS No. 893344-75-7

2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide

Cat. No.: B2609668
CAS No.: 893344-75-7
M. Wt: 352.37
InChI Key: JVYYUBAFQCTRLG-UHFFFAOYSA-N
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Description

2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamido group and finally the attachment of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with strict control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of analogs with different functional groups.

Scientific Research Applications

2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and biochemical research.

Properties

IUPAC Name

2-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-8-11(13(20)18(3)14(21)17(8)2)24(22,23)16-10-7-5-4-6-9(10)12(15)19/h4-7,16H,1-3H3,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYYUBAFQCTRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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